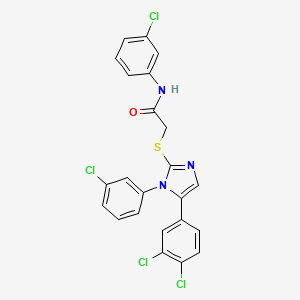
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H15Cl4N3OS and its molecular weight is 523.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Interaction Analysis The structural analysis of compounds similar to N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide reveals their potential for forming diverse intermolecular interactions. Studies have shown that compounds with chlorophenyl and imidazolyl groups can form 3-D arrays via N-H···O, N-H···N, N-H···F, and C-H···N hydrogen bonds, alongside C-H···π, C-Cl···π, and C-O···π interactions (Boechat et al., 2011). These structural characteristics suggest potential applications in designing molecular assemblies or materials with specific physical properties.
Synthesis of Heterocyclic Compounds The compound's structure is conducive to the synthesis of novel heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. Research on similar molecules has led to the development of new thiazolidinone and acetidinone derivatives with antimicrobial activity (Mistry, Desai, & Intwala, 2009), showcasing the potential of such compounds in developing new antimicrobial agents.
Antitumor and Anticancer Activity Compounds bearing the chlorophenyl and imidazolyl motifs have been evaluated for their antitumor and anticancer activities. Research indicates that benzothiazole derivatives, closely related in structure to the specified compound, exhibit significant anticancer activity against various cancer cell lines, suggesting potential applications in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition Studies The chemical scaffold of this compound is useful in studying enzyme inhibition. Similar compounds have been explored for their inhibitory potential against various enzymes, which could be beneficial in designing inhibitors for enzymes involved in disease pathways.
Material Science and Photovoltaic Applications Research on compounds with similar structures has also extended into material science, particularly in the development of photosensitizers for dye-sensitized solar cells (DSSCs). These studies explore the photochemical and thermochemical properties of such compounds, suggesting potential applications in improving the efficiency of photovoltaic devices (Mary et al., 2020).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4N3OS/c24-15-3-1-5-17(10-15)29-22(31)13-32-23-28-12-21(14-7-8-19(26)20(27)9-14)30(23)18-6-2-4-16(25)11-18/h1-12H,13H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQNPOWRRTLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
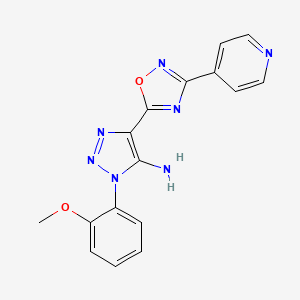
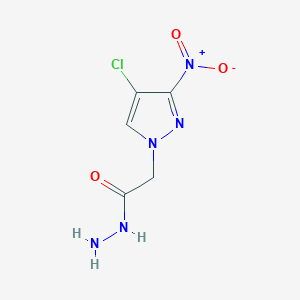
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)
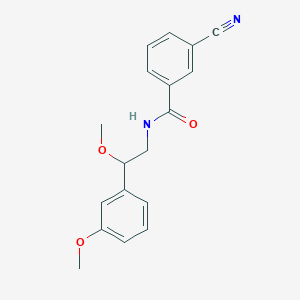

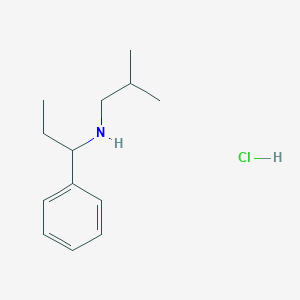
![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)
![1-[4-(2-Phenoxyacetyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2658237.png)
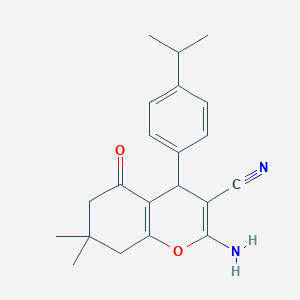
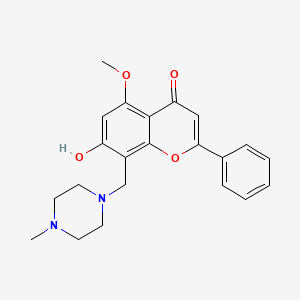
![methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2658245.png)
![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)
